molecular formula C19H32O5S2 B5054975 2-(ethylsulfonyl)ethyl 2,4,6-triisopropylbenzenesulfonate

2-(ethylsulfonyl)ethyl 2,4,6-triisopropylbenzenesulfonate

Cat. No. B5054975
M. Wt: 404.6 g/mol
InChI Key: FHXAUYCLZFXVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Triisopropylbenzenesulfonyl chloride is an organic compound used as a building block in organic synthesis . It’s also known as Tripsyl chloride .


Synthesis Analysis

This compound can be used in the analysis of phosphonolipids in egg yolk by HPLC/MS technique . It can also be used to synthesize dimeric neomycin-neomycin conjugate with a flexible linker, 2,2′-(ethylenedioxy)bis(ethylamine) .


Molecular Structure Analysis

The linear formula of 2,4,6-Triisopropylbenzenesulfonyl chloride is [(CH3)2CH]3C6H2SO2Cl . The molecular weight is 302.86 .


Chemical Reactions Analysis

2,4,6-Triisopropylbenzenesulfonyl chloride acts as a coupling reagent for the synthesis of oligonucleotides . It can also be used to create sulfonates of pyrimidine nucleosides .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 92-94 °C . It is soluble in ethanol .

Safety and Hazards

The compound is classified as dangerous according to the GHS05 signal word . It’s incompatible with strong bases .

properties

IUPAC Name

2-ethylsulfonylethyl 2,4,6-tri(propan-2-yl)benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O5S2/c1-8-25(20,21)10-9-24-26(22,23)19-17(14(4)5)11-16(13(2)3)12-18(19)15(6)7/h11-15H,8-10H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXAUYCLZFXVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCOS(=O)(=O)C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.